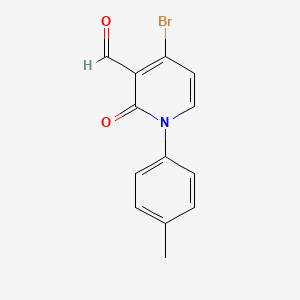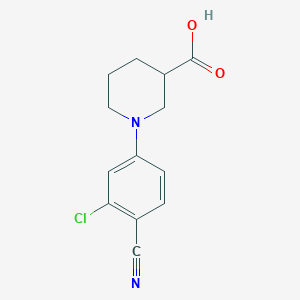
1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 1-(3-chloro-4-cyanophényl)pipéridine-3-carboxylique est un composé chimique appartenant à la classe des dérivés de la pipéridine. La pipéridine est un hétérocycle à six chaînons contenant un atome d'azote et cinq atomes de carbone. Ce composé se caractérise par la présence d'un groupe chloro et d'un groupe cyano sur le cycle phényle, ainsi que par un cycle pipéridine substitué en position 3 par un groupe acide carboxylique. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 1-(3-chloro-4-cyanophényl)pipéridine-3-carboxylique implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine peut être synthétisé par des réactions de cyclisation impliquant des dérivés de la 1,2-diamine avec des sels de sulfonium.
Introduction du cycle phényle : Le cycle phényle avec des substituants chloro et cyano peut être introduit par des réactions de couplage de Suzuki-Miyaura, qui impliquent l'utilisation de réactifs au bore et de catalyseurs au palladium.
Carboxylation : Le groupe acide carboxylique peut être introduit par des réactions de carboxylation utilisant du dioxyde de carbone ou d'autres agents carboxylant.
Méthodes de production industrielle
La production industrielle de l'acide 1-(3-chloro-4-cyanophényl)pipéridine-3-carboxylique peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 1-(3-chloro-4-cyanophényl)pipéridine-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le groupe chloro sur le cycle phényle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Nucléophiles comme les amines en présence d'une base telle que l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés phényliques substitués.
4. Applications de recherche scientifique
L'acide 1-(3-chloro-4-cyanophényl)pipéridine-3-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Recherché pour ses propriétés thérapeutiques potentielles et comme composé de référence dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 1-(3-chloro-4-cyanophényl)pipéridine-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. La présence des groupes chloro et cyano peut influencer son affinité de liaison et sa spécificité envers ces cibles.
Applications De Recherche Scientifique
1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and cyano groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
L'acide 1-(3-chloro-4-cyanophényl)pipéridine-3-carboxylique peut être comparé à d'autres dérivés de la pipéridine, tels que :
Acide pipéridine-3-carboxylique : Il n'a pas les substituants chloro et cyano, ce qui donne des propriétés chimiques et une activité biologique différentes.
Dérivés du 4-chloro-3-cyanophényle : Substitution du cycle phényle similaire, mais noyau hétérocyclique différent, conduisant à des variations de réactivité et d'applications.
Le caractère unique de l'acide 1-(3-chloro-4-cyanophényl)pipéridine-3-carboxylique réside dans son schéma de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C13H13ClN2O2 |
|---|---|
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
1-(3-chloro-4-cyanophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O2/c14-12-6-11(4-3-9(12)7-15)16-5-1-2-10(8-16)13(17)18/h3-4,6,10H,1-2,5,8H2,(H,17,18) |
Clé InChI |
NQBHMJZCICCFNB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=CC(=C(C=C2)C#N)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


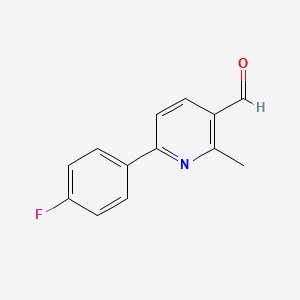
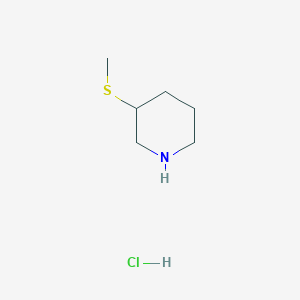
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
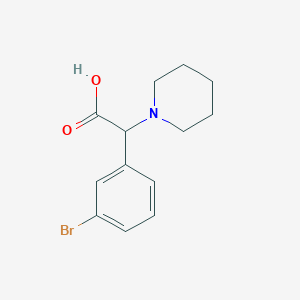

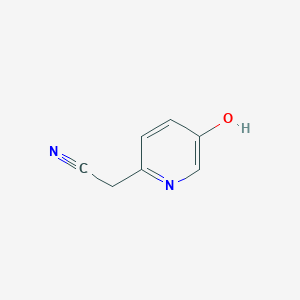

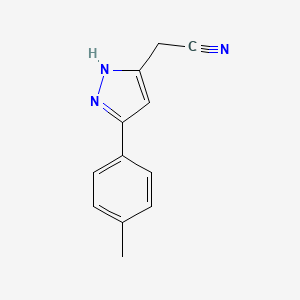

![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)


